molecular formula C14H9N5O2 B15211213 5-Amino-6-cyano-7-phenylisoxazolo[4,5-b]pyridine-3-carboxamide CAS No. 76390-75-5

5-Amino-6-cyano-7-phenylisoxazolo[4,5-b]pyridine-3-carboxamide

Cat. No.: B15211213
CAS No.: 76390-75-5
M. Wt: 279.25 g/mol
InChI Key: YAJJQTZWVLGIEN-UHFFFAOYSA-N
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Description

5-Amino-6-cyano-7-phenylisoxazolo[4,5-b]pyridine-3-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes an isoxazole ring fused to a pyridine ring, with various functional groups attached. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-cyano-7-phenylisoxazolo[4,5-b]pyridine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of 1-alkyl-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide to form the desired isoxazole-pyridine derivatives . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and catalysts like morpholine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-cyano-7-phenylisoxazolo[4,5-b]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a variety of functionalized products, depending on the nucleophile employed .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-6-cyano-7-phenylisoxazolo[4,5-b]pyridine-3-carboxamide is unique due to its specific combination of functional groups and the resulting chemical and biological properties.

Properties

CAS No.

76390-75-5

Molecular Formula

C14H9N5O2

Molecular Weight

279.25 g/mol

IUPAC Name

5-amino-6-cyano-7-phenyl-[1,2]oxazolo[4,5-b]pyridine-3-carboxamide

InChI

InChI=1S/C14H9N5O2/c15-6-8-9(7-4-2-1-3-5-7)12-10(18-13(8)16)11(14(17)20)19-21-12/h1-5H,(H2,16,18)(H2,17,20)

InChI Key

YAJJQTZWVLGIEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC3=C2ON=C3C(=O)N)N)C#N

Origin of Product

United States

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